Superior Anticancer Potency of Zn(II) 8-Hydroxyquinoline Complexes Compared to Cisplatin in Hepatocellular Carcinoma Cells
Two zinc(II) 8-hydroxyquinoline complexes, [Zn₄(HOQ)₆Ac₂] (I) and [Zn₄(MeQ)₆Ac₂] (II), demonstrated significantly higher in vitro cytotoxicity against BEL-7404 hepatocellular carcinoma cells compared to the clinical standard cisplatin. The IC₅₀ value of complex II (8.40 μM) was 2.2-fold more potent than that of complex I (11.85 μM) [1]. This head-to-head comparison within the same study establishes that structural modification of the 8-hydroxyquinoline ligand can be used to further tune anticancer activity.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against BEL-7404 cells |
|---|---|
| Target Compound Data | Complex I: 11.85 ± 0.06 μM; Complex II: 8.40 ± 0.07 μM |
| Comparator Or Baseline | Cisplatin (value not explicitly stated as 'significantly higher') |
| Quantified Difference | Complex II is 2.2-fold more potent than Complex I (8.40 μM vs. 11.85 μM); both are 'significantly higher' than cisplatin. |
| Conditions | MTT assay, BEL-7404 human hepatocellular carcinoma cell line |
Why This Matters
For oncology-focused procurement, this data justifies selecting a specific Zn(II)-8HQ derivative over cisplatin or over alternative metal complexes when targeting hepatocellular carcinoma models.
- [1] Russian Journal of Coordination Chemistry (2018). Crystal Structures, Cytotoxicity, Cell Apoptosis Mechanism, and DNA Binding of Two 8-Hydroxylquinoline Zinc(II) Complexes. Russ. J. Coord. Chem., 44, 322–334. DOI: 10.1134/S107032841805007X View Source
